molecular formula C11H11F6NO B1626275 2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 65797-85-5

2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B1626275
CAS No.: 65797-85-5
M. Wt: 287.2 g/mol
InChI Key: USWYBKLKNAFHAX-UHFFFAOYSA-N
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Description

2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound known for its unique structure and properties. This compound features a phenyl ring substituted with an ethylamino group and a hexafluoro-propan-2-ol moiety. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylaminobenzene with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
  • 2-(4-Methylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
  • 2-(4-Dimethylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Uniqueness

2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol stands out due to its specific ethylamino substitution, which imparts unique chemical and biological properties. The presence of six fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(ethylamino)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c1-2-18-8-5-3-7(4-6-8)9(19,10(12,13)14)11(15,16)17/h3-6,18-19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWYBKLKNAFHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470300
Record name 2-(4-Ethylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65797-85-5
Record name 2-(4-Ethylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1 g (3.86 mmol) of 2-(4-amino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol in 2 ml of THF and 5 mL of pyridine was treated with 0.44 mL (4.63 mmol) of Ac2O and stirred for 2 hrs at 60° C. The solvent was evaporated and the crude distributed between a diluted aqueous solution of HCl and Et2O. the combined organic phases were dried over Na2SO4 and the solvent evaporated. The residue was dissolved in 5 mL of THF, treated with 7.7 mL of a 1M BH3*THF-solution in THF and refluxed for 2 hrs. The solvent was evaporated and the residue distributed between a diluted aqueous solution of NaOH and Et2O. The aqueous phase was then acidified by addition of an aqueous solution of HCl to a pH of ca. 7 and extracted with Et2O. The combined organic phases were dried over Na2SO4 and the solvent evaporated to give 1.07 g (96%) of crude 2-(4-ethylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol, light yellow solid, MS: 288 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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